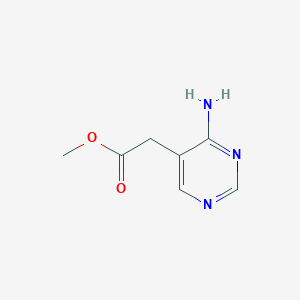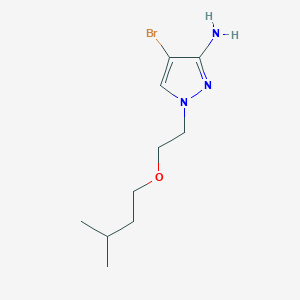
4-Bromo-1-(2-(isopentyloxy)ethyl)-1h-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(2-(isopentyloxy)ethyl)-1h-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom and an isopentyloxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-(isopentyloxy)ethyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Alkylation: The isopentyloxyethyl group can be introduced through an alkylation reaction using appropriate alkyl halides and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-(2-(isopentyloxy)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under radical conditions.
Potassium Carbonate: Used as a base in alkylation reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
Substituted Pyrazoles: Formed through substitution reactions.
Coupled Products: Formed through coupling reactions with various aryl or alkyl groups.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(2-(isopentyloxy)ethyl)-1h-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-(2-(isopentyloxy)ethyl)-1h-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the isopentyloxyethyl group can influence the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog without the isopentyloxyethyl group.
1-(2-(Isopentyloxy)ethyl)-1H-pyrazole: Lacks the bromine atom.
Uniqueness
4-Bromo-1-(2-(isopentyloxy)ethyl)-1h-pyrazol-3-amine is unique due to the combination of the bromine atom and the isopentyloxyethyl group, which can impart distinct chemical and biological properties compared to its analogs .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H18BrN3O |
|---|---|
Molekulargewicht |
276.17 g/mol |
IUPAC-Name |
4-bromo-1-[2-(3-methylbutoxy)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H18BrN3O/c1-8(2)3-5-15-6-4-14-7-9(11)10(12)13-14/h7-8H,3-6H2,1-2H3,(H2,12,13) |
InChI-Schlüssel |
NQIBWJRSGFOFSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOCCN1C=C(C(=N1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



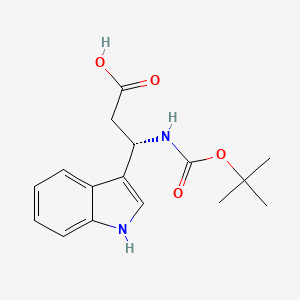
![3,4-Dihydro-5h-spiro[benzo[f][1,4]oxazepine-2,4'-piperidin]-5-one](/img/structure/B13630524.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13630525.png)
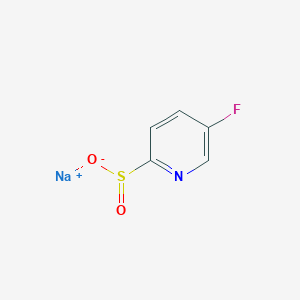
![7-Chlorooxazolo[4,5-d]pyrimidine](/img/structure/B13630532.png)
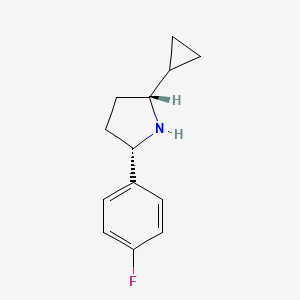

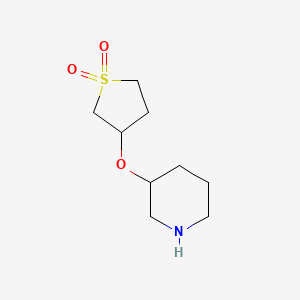
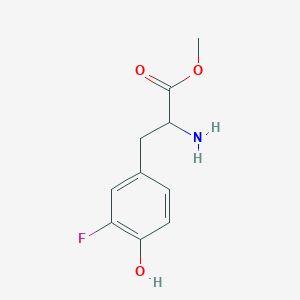
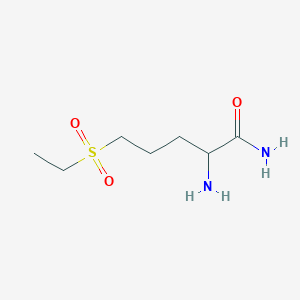
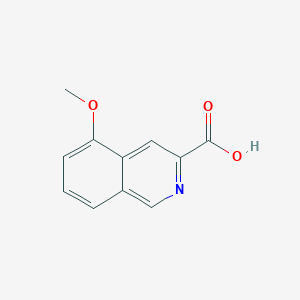
![[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13630590.png)
